molecular formula C8H7IN2 B1519343 5-iodo-2-methyl-2H-indazole CAS No. 1150617-94-9

5-iodo-2-methyl-2H-indazole

Cat. No.: B1519343
CAS No.: 1150617-94-9
M. Wt: 258.06 g/mol
InChI Key: FIQGETDPEXQPPK-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-2H-indazole is a halogenated indazole derivative characterized by the presence of an iodine atom at the 5-position and a methyl group at the 2-position of the indazole ring system. Indazoles are a class of heterocyclic aromatic organic compounds that have garnered significant attention in the fields of chemistry, biology, and medicine due to their diverse biological activities and synthetic versatility.

Synthetic Routes and Reaction Conditions:

  • Transition Metal Catalyzed Reactions: One common synthetic route involves the use of transition metal catalysts such as palladium or copper to facilitate the halogenation of indazole derivatives. The reaction typically involves the iodination of 2-methyl-2H-indazole using iodine sources in the presence of a transition metal catalyst.

  • Reductive Cyclization Reactions: Another approach is the reductive cyclization of appropriately substituted azides or nitro compounds to form the indazole core. This method often employs reducing agents such as hydrogen gas or hydride donors.

  • Consecutive Formation of C–N and N–N Bonds: This method involves the formation of indazoles via consecutive bond formation without the need for a catalyst or solvent. It typically starts with 2-azidobenzaldehydes and amines.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthetic routes that are optimized for efficiency and yield. These methods may include continuous flow chemistry and automated synthesis platforms to ensure consistent quality and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as oxoindazoles.

  • Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or alkyl groups.

  • Substitution: The iodine atom in this compound is highly reactive and can be substituted with other nucleophiles, leading to a wide range of substituted indazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed:

  • Oxidation Products: Oxoindazoles, hydroxylated indazoles.

  • Reduction Products: Reduced indazoles, such as 5-alkyl-2-methyl-2H-indazole.

  • Substitution Products: Various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

5-Iodo-2-methyl-2H-indazole has found applications in various scientific research areas:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: Indazole derivatives are known for their biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic uses, including as kinase inhibitors and enzyme modulators.

  • Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Comparison with Similar Compounds

5-Iodo-2-methyl-2H-indazole is compared with other similar indazole derivatives, such as 5-bromo-2-methyl-2H-indazole and 5-chloro-2-methyl-2H-indazole. While these compounds share structural similarities, the presence of different halogens can lead to variations in reactivity, biological activity, and synthetic applications. The uniqueness of this compound lies in its higher reactivity due to the iodine atom, which makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-iodo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQGETDPEXQPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654038
Record name 5-Iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-94-9
Record name 5-Iodo-2-methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-iodo-1H-indazole (500 g, 2.05 mol) in EtOAc (4 L) is added trimethyloxonium tetrafluoroborate (450 g, 3.04 mol). After the resulting white suspension is stirred at room temperature for 2 h, it is concentrated under vacuum. Ice water (1 L) is added to the residue, and it is basified to pH 12 with 10% aqueous NaOH solution. The solids are collected by filtration, and redissolved in DCM (5 L). The insolubles are filtered off and the filtrate is washed with 10% aqueous NaOH solution (2×100 mL). The organic layer is dried over anhydrous Na2SO4, filtered through a short silica gel column, and concentrated. Methyl tert-butyl ether is added to the residue to give a slurry and the product is collected by filtration to give the title compound (360 g, 68.0%). MS (m/z): 259.0 (M+H).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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